3,3'-Iminobis(N,N-dimethylpropylamine) (CAS 6711-48-4) is an aliphatic secondary amine flanked by two terminal tertiary amine groups, primarily procured as a high-performance reactive catalyst for polyurethane (PU) systems. In industrial formulations, it functions as a balanced blow/gel catalyst with a slight selectivity for the water-isocyanate (urea) reaction [1]. Unlike traditional fugitive catalysts, the central secondary amine actively participates in the polymerization process, covalently binding into the polymer matrix [2]. This structural feature makes it a critical raw material for manufacturing low-odor, zero-emission flexible and rigid foams that must comply with stringent indoor air quality and automotive emission standards [1].
Substituting 3,3'-Iminobis(N,N-dimethylpropylamine) with traditional non-reactive tertiary amines, such as Bis(2-dimethylaminoethyl)ether (BDMAEE) or Triethylenediamine (TEDA), results in unbound catalyst migration, leading to unacceptable volatile organic compound (VOC) emissions and automotive interior fogging [1]. Conversely, attempting to achieve low emissions by substituting it with hydroxyl-functionalized reactive catalysts (e.g., N,N-dimethylethanolamine) compromises high-temperature stability. Hydroxyl groups form urethane linkages that are prone to thermal cleavage, whereas the secondary amine of 3,3'-Iminobis(N,N-dimethylpropylamine) forms a highly stable substituted urea linkage, preventing delayed amine emissions under thermal stress [2].
3,3'-Iminobis(N,N-dimethylpropylamine) utilizes its secondary amine group to react directly with isocyanates, forming a covalent bond within the polyurethane matrix. Compared to traditional non-reactive catalysts like BDMAEE, which remain fugitive and migrate out of the foam over time, this reactive incorporation reduces volatile amine emissions to near-zero levels [1]. This allows manufacturers to meet strict automotive odor and VOC standards without sacrificing catalytic efficiency [1].
| Evidence Dimension | Volatile amine emissions (VOC/FOG) |
| Target Compound Data | Near-zero fugitive amine emissions (covalently bound) |
| Comparator Or Baseline | Non-reactive tertiary amines (e.g., BDMAEE) exhibiting high migration and VOC levels |
| Quantified Difference | Elimination of catalyst-driven VOC emissions and fogging |
| Conditions | Polyurethane foam formulation tested under standard automotive emission protocols |
Essential for procuring catalysts for automotive interiors and indoor furniture where strict low-VOC regulations prohibit the use of fugitive amines.
While both secondary amines and hydroxyl-bearing amines are marketed as 'reactive' low-VOC catalysts, their thermal stabilities differ significantly. 3,3'-Iminobis(N,N-dimethylpropylamine) forms a highly stable substituted urea linkage with isocyanates. In contrast, hydroxyl-functionalized catalysts form urethane linkages that can thermally cleave. Under VDA 278 testing conditions at 120°C, hydroxyl-reactive analogs can release over 190 ppm of decomposition products, whereas the urea bonds formed by this target compound remain intact, preventing secondary off-gassing [1].
| Evidence Dimension | High-temperature bond stability and secondary emissions |
| Target Compound Data | Stable urea linkage with negligible thermal cleavage at 120°C |
| Comparator Or Baseline | Hydroxyl-functionalized reactive amines yielding ~190 ppm decomposition products |
| Quantified Difference | Prevention of >190 ppm delayed amine emissions under thermal stress |
| Conditions | Polyurethane foam heated to 120°C during VDA 278 thermal emission testing |
Prevents delayed product failure and secondary off-gassing in foams exposed to high thermal stress, such as automotive dashboards.
A common procurement trade-off with reactive catalysts is the degradation of the foam's physical properties after humid aging, caused by the catalyst disrupting the polymer network. However, formulations utilizing 3,3'-Iminobis(N,N-dimethylpropylamine) maintain humid aged properties equivalent to standard non-reactive controls[1]. This overcomes the typical structural penalties associated with matrix-bound amine catalysts, ensuring long-term mechanical durability [1].
| Evidence Dimension | Humid aged structural integrity |
| Target Compound Data | Physical properties equivalent to non-reactive controls |
| Comparator Or Baseline | Typical reactive amine catalysts that degrade humid aged foam strength |
| Quantified Difference | Avoidance of standard mechanical degradation seen with other reactive alternatives |
| Conditions | Humid aged flexible molded polyurethane foam formulations |
Allows manufacturers to switch to a low-VOC reactive catalyst without sacrificing the long-term mechanical durability of the foam.
As a balanced amine catalyst with a slight selectivity for the urea (blowing) reaction, 3,3'-Iminobis(N,N-dimethylpropylamine) provides an optimized reaction profile that significantly improves surface curability in flexible molded systems [1]. Compared to purely blowing-selective catalysts, it ensures a smoother reaction profile, reducing surface defects like pinholes and cracking in the final molded part without contributing to volatile emissions[1].
| Evidence Dimension | Surface cure quality and defect rate |
| Target Compound Data | Smooth reaction profile with improved surface curing |
| Comparator Or Baseline | Strongly selective blowing catalysts that cause surface friability |
| Quantified Difference | Reduction in surface defects (pinholes/cracking) in molded foams |
| Conditions | Flexible and semi-flexible polyurethane molded foam production |
Directly impacts manufacturing yield by reducing the scrap rate of molded polyurethane parts due to surface imperfections.
Due to its ability to form thermally stable urea linkages that eliminate volatile amine emissions and fogging, this compound is the premier choice for automotive seating, headrests, and dashboards [1]. It directly replaces fugitive catalysts like BDMAEE to meet stringent VDA 278 standards.
In residential and commercial insulation, indoor air quality certifications require near-zero VOC emissions. This reactive catalyst covalently binds to the foam matrix, ensuring the final insulation product is low-odor and compliant with environmental building codes [2].
For complex flexible and semi-flexible foam geometries, this compound provides a balanced blow/gel reaction profile that improves surface curing. It is prioritized over purely blowing-selective catalysts to reduce demolding defects such as pinholes and surface friability[3].
Beyond direct catalysis, it serves as a critical synthetic building block. It can be reacted with acrylonitrile and subsequently hydrogenated to produce next-generation multi-functional reactive catalysts with tailored chain lengths and reactivity profiles [4].
Corrosive;Acute Toxic;Irritant